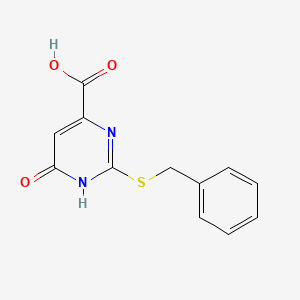![molecular formula C20H30O2 B14728587 6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one CAS No. 6656-35-5](/img/structure/B14728587.png)
6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one is a complex organic compound with a unique polycyclic structure
準備方法
The synthesis of 6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one typically involves multi-step organic reactions. One common synthetic route includes the formation of cyclopentanaphthalene isomers via reactions of indenyl radicals with vinylacetylene . This process involves high-temperature conditions and the formation of van-der-Waals complexes, followed by isomerization and termination via atomic hydrogen elimination . Industrial production methods may involve similar high-temperature reactions in chemical reactors designed to handle the specific conditions required for these transformations.
化学反応の分析
6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at specific positions on the aromatic rings, using reagents like halogens or nitrating agents.
Common reagents and conditions for these reactions include strong oxidizing or reducing agents, acidic or basic catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s polycyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of metabolic processes.
類似化合物との比較
Similar compounds to 6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one include other polycyclic aromatic hydrocarbons (PAHs) such as cyclopentanaphthalene isomers These compounds share structural similarities but differ in their specific ring arrangements and functional groups, which can lead to variations in their chemical properties and applications
特性
CAS番号 |
6656-35-5 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
6-acetyl-3a,5a-dimethyl-3,3b,4,5,6,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-2-one |
InChI |
InChI=1S/C20H30O2/c1-12(21)16-6-7-17-15-5-4-13-10-14(22)11-20(13,3)18(15)8-9-19(16,17)2/h13,15-18H,4-11H2,1-3H3 |
InChIキー |
KXSXFANVRYTOGS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CC(=O)C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



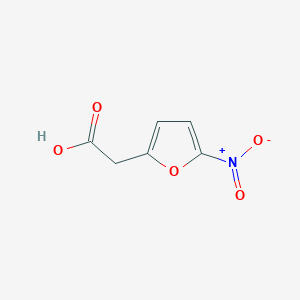

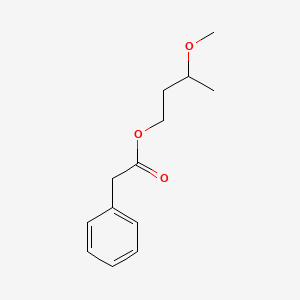
![Diethyl 2,3-bis[(4-methylphenyl)sulfanyl]butanedioate](/img/structure/B14728538.png)
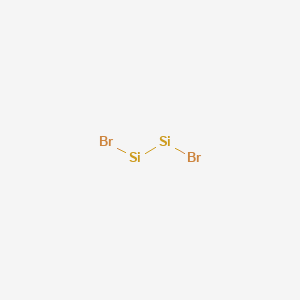
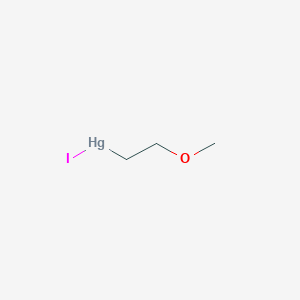

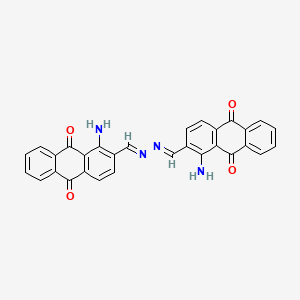
![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)

![N-[4-[4-[2-amino-6-oxo-5-(4-phenylbutyl)-1H-pyrimidin-4-yl]butyl]phenyl]-2-bromoacetamide;sulfuric acid](/img/structure/B14728576.png)
![2'H-Spiro[1,3-dioxolane-2,3'-quinolin]-2'-one](/img/structure/B14728581.png)
